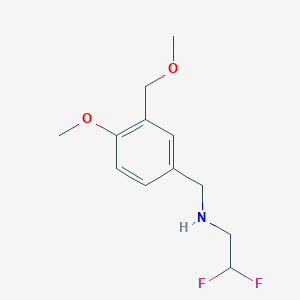

2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine

描述

属性

IUPAC Name |

2,2-difluoro-N-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO2/c1-16-8-10-5-9(3-4-11(10)17-2)6-15-7-12(13)14/h3-5,12,15H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDXYHXUUWNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)CNCC(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine typically involves the reaction of 4-methoxy-3-(methoxymethyl)benzylamine with a difluoroethylating agent. One common method includes the use of 2,2-difluoroethylamine as the difluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

科学研究应用

Overview

2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine is a fluorinated organic compound with the molecular formula C12H17F2NO2. It features two fluorine atoms, a methoxy group, and a methoxymethyl group attached to a benzyl ring. This compound has garnered interest due to its potential applications in various scientific fields, particularly in chemistry and biology.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex fluorinated organic compounds. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biological Research

- Pharmaceutical Development : The compound is utilized in biological studies to explore its potential as a fluorinated pharmaceutical. The incorporation of fluorine can enhance the binding affinity to biological targets, making it a candidate for drug development.

- Mechanistic Studies : Research involving this compound can provide insights into its mechanism of action, particularly how it interacts with specific enzymes or receptors due to the presence of fluorine atoms .

Industrial Applications

- Specialty Chemicals Production : 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine can be used in manufacturing specialty chemicals and materials that exhibit unique properties due to its fluorinated structure.

Case Study 1: Fluorinated Drug Candidates

Research has demonstrated that compounds similar to 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine exhibit enhanced pharmacokinetic properties compared to their non-fluorinated analogs. Studies indicate that the incorporation of fluorine into drug candidates can improve metabolic stability and bioavailability .

Case Study 2: Mechanistic Insights into Enzyme Interactions

Investigations into how this compound interacts with specific enzymes have revealed that its difluoromethyl group significantly increases binding affinity, suggesting potential therapeutic applications in enzyme inhibition .

作用机制

The mechanism of action of 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Effects on Molecular Properties

The table below compares key structural and molecular features of 2,2-difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine with analogs from the evidence:

*Inferred based on structural similarity.

Pharmacological and Toxicological Considerations

- Anti-inflammatory Potential: highlights the anti-inflammatory activity of 4-methoxy-3-(methoxymethyl)phenol, a structural fragment of the target compound. This suggests that the benzyl-ethanamine scaffold may retain similar bioactivity .

- Toxicity : Fluorinated amines, such as those in , often exhibit acute toxicity (oral LD₅₀ < 300 mg/kg in rodents) and require stringent handling protocols (e.g., PPE, ventilation) . The difluoroethyl group in the target compound may pose similar risks.

Key Structural Differences and Implications

Fluorination Pattern: The target compound’s 2,2-difluoroethylamine group contrasts with trifluoromethyl () or fluorophenyl () substituents.

Methoxy vs. Methoxymethyl :

- The 3-methoxymethyl group introduces a flexible ether linkage absent in dimethoxy analogs (), which may enhance solubility without sacrificing metabolic stability .

Benzyl Substitution Position :

- 4-Methoxy-3-methoxymethyl substitution (target) vs. 3,4-dimethoxy () alters electronic density on the aromatic ring, impacting interactions with hydrophobic binding pockets .

生物活性

2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine is a fluorinated organic compound with the molecular formula and a molecular weight of 245.27 g/mol. This compound features two fluorine atoms, a methoxy group, and a methoxymethyl group attached to a benzyl ring, which enhances its potential biological activity and applications in pharmaceutical research.

- IUPAC Name : 2,2-difluoro-N-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]ethanamine

- Molecular Weight : 245.27 g/mol

- Canonical SMILES : COCC1=C(C=CC(=C1)CNCC(F)F)OC

- InChI Key : ZKQDXYHXUUWNEI-UHFFFAOYSA-N

The biological activity of 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine is largely attributed to its interaction with specific molecular targets within biological systems. The introduction of fluorine atoms can significantly enhance the compound's binding affinity to various enzymes and receptors, potentially leading to diverse pharmacological effects.

Pharmacological Applications

Research indicates that this compound may serve as a valuable building block in the synthesis of fluorinated pharmaceuticals. Its structure allows for modifications that could lead to compounds with enhanced biological activity, making it a subject of interest in medicinal chemistry.

Case Studies and Research Findings

- Antitumor Activity : A study investigated the cytotoxic effects of various fluorinated compounds on cancer cell lines. Results indicated that certain derivatives, including those similar to 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine, exhibited significant antitumor properties through mechanisms involving apoptosis induction and cell cycle arrest.

- Neurotransmitter Reuptake Inhibition : Research has shown that compounds with similar structural motifs can act as norepinephrine reuptake inhibitors (NRIs). This suggests potential applications in treating conditions such as depression and anxiety disorders.

- Fluorinated Drug Development : A review highlighted the role of fluorinated compounds in enhancing metabolic stability and bioavailability in drug design. The unique properties imparted by fluorine atoms may improve the pharmacokinetic profiles of drugs derived from this compound.

Comparative Biological Activity Table

常见问题

What are the standard protocols for synthesizing 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine, and how can reaction efficiency be optimized?

Basic Research Question

Synthesis typically involves nucleophilic substitution or reductive amination. To optimize efficiency, employ computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by iterative experimental validation. This hybrid approach reduces trial-and-error by narrowing optimal conditions like solvent polarity, temperature, and catalyst loading .

What analytical techniques are most effective for structural elucidation of this compound?

Basic Research Question

Use high-resolution NMR (¹H/¹³C) to confirm substituent positions and fluorine coupling patterns. X-ray crystallography (as in structurally similar compounds) resolves stereochemistry, while FT-IR identifies functional groups like methoxy and ethanamine moieties. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

How can computational modeling be integrated with experimental data to refine reaction mechanisms for this compound?

Advanced Research Question

Apply density functional theory (DFT) to map potential energy surfaces and identify rate-determining steps. Validate with kinetic isotope effects (KIE) or in-situ spectroscopy (e.g., Raman). Cross-reference computational predictions with experimental yields and byproduct profiles to refine mechanistic hypotheses .

What experimental strategies resolve contradictions in reported biological activities of this compound?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct dose-response studies across multiple models and validate target engagement via competitive binding assays or CRISPR knockouts. Compare structural analogs (e.g., methoxy-substituted benzylamines) to isolate pharmacophore contributions .

How can researchers assess the compound’s stability under varying storage and reaction conditions?

Basic Research Question

Perform accelerated stability studies using HPLC to monitor degradation products under stress conditions (heat, light, humidity). For reaction stability, track intermediates via LC-MS and optimize inert atmospheres or stabilizing agents (e.g., radical inhibitors) if decomposition occurs .

What methodologies address discrepancies in solubility data across different solvent systems?

Advanced Research Question

Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimentally validate via turbidimetric titration or dynamic light scattering (DLS). For polar solvents, adjust pH or employ co-solvents (e.g., DMSO-water mixtures) to enhance dissolution .

How should toxicological profiles be designed for this compound in preclinical studies?

Advanced Research Question

Combine in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity) with acute toxicity studies in rodent models (OECD Guidelines). Monitor organ-specific effects (e.g., renal/hepatic biomarkers) and correlate with structural features (e.g., fluorinated groups) to guide SAR .

What strategies identify and characterize degradation products during long-term storage?

Advanced Research Question

Use LC-QTOF-MS for non-targeted analysis of degradation products. Compare fragmentation patterns with synthetic standards. For hydrolytic degradation, simulate acidic/alkaline conditions and isolate products via preparative chromatography. Structural assignments rely on NMR and IR .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Research Question

Replace hazardous solvents (e.g., DMF) with bio-based alternatives (e.g., Cyrene™). Optimize atom economy via catalytic methods (e.g., photoredox catalysis for C–N bond formation). Use life-cycle assessment (LCA) tools to quantify environmental impact reductions .

What role does the methoxymethyl group play in modulating the compound’s physicochemical properties?

Advanced Research Question

Compare logP, solubility, and permeability of analogs with/without the methoxymethyl substituent. Molecular dynamics simulations can reveal steric and electronic effects on membrane interactions. Experimentally, use parallel artificial membrane permeability assays (PAMPA) to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。